![molecular formula C14H12O3 B3272962 2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol CAS No. 5770-68-3](/img/structure/B3272962.png)
2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol
Description
“2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol” is also known as Phendioxan . It is an α1-adrenergic receptor antagonist . The molecular formula of this compound is C8H8O2 .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-Benzodioxins and its bioisosteres has been a topic of interest due to their presence in a large number of structures of therapeutic agents possessing important biological activities . The synthesis of these compounds involves various methods including intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzodioxin 4-oxides .Molecular Structure Analysis
The molecular structure of “2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol” can be viewed using Java or Javascript . The molecular weight of this compound is 136.1479 .Chemical Reactions Analysis
The compound has shown to exhibit weak to moderate inhibitory activities against α-glucosidase enzyme . It has also demonstrated moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol” include a molecular weight of 136.1479 . The compound exhibits significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime .Future Directions
The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases . This suggests potential future directions for the development of new therapeutic agents.
properties
IUPAC Name |
3-phenyl-2H-1,4-benzodioxin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(11-6-2-1-3-7-11)10-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIYXRBEDCJVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2,3-dihydro-1,4-benzodioxin-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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